molecular formula C₁₈H₂₁Na₃O₁₂S₃ B1140111 Estriol Trisulfate Trisodium Salt CAS No. 100940-55-4

Estriol Trisulfate Trisodium Salt

Cat. No.: B1140111
CAS No.: 100940-55-4
M. Wt: 594.52
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Estriol Trisulfate Trisodium Salt involves the sulfonation of estriol. The process typically includes the reaction of estriol with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent like pyridine or dimethylformamide. The reaction conditions must be carefully controlled to avoid over-sulfonation or degradation of the estriol molecule. The resulting estriol trisulfate is then neutralized with sodium hydroxide to form the trisodium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques to meet the required specifications for research and commercial use .

Chemical Reactions Analysis

Types of Reactions: Estriol Trisulfate Trisodium Salt can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Estriol Trisulfate Trisodium Salt has several scientific research applications, including:

Mechanism of Action

Estriol Trisulfate Trisodium Salt exerts its effects primarily through its interaction with estrogen receptors, specifically estrogen receptor alpha and estrogen receptor beta. Upon binding to these receptors, it modulates the transcription of estrogen-responsive genes, leading to various physiological effects. The sulfate groups enhance its solubility and stability, allowing for more controlled delivery and prolonged action in biological systems .

Comparison with Similar Compounds

Estriol Trisulfate Trisodium Salt is unique due to its trisulfate groups, which distinguish it from other estrogen derivatives. Similar compounds include:

This compound offers unique advantages in terms of solubility and stability, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

trisodium;[(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-disulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O12S3.3Na/c1-18-7-6-13-12-5-3-11(28-31(19,20)21)8-10(12)2-4-14(13)15(18)9-16(29-32(22,23)24)17(18)30-33(25,26)27;;;/h3,5,8,13-17H,2,4,6-7,9H2,1H3,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3/t13-,14-,15+,16-,17+,18+;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUPNXAJMLSZES-NXOIHXQRSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2OS(=O)(=O)[O-])OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2OS(=O)(=O)[O-])OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Na3O12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747733
Record name Trisodium (16alpha,17beta)-estra-1,3,5(10)-triene-3,16,17-triyl trisulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100940-55-4
Record name Trisodium (16alpha,17beta)-estra-1,3,5(10)-triene-3,16,17-triyl trisulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estriol trisulfate trisodium
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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